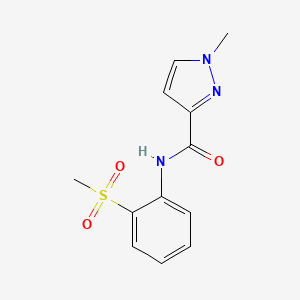

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-15-8-7-10(14-15)12(16)13-9-5-3-4-6-11(9)19(2,17)18/h3-8H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIFZFQETXLECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-methanesulfonylphenylamine with 1-methyl-1H-pyrazole-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the generated acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonyl group at the para position of the phenyl ring is a key reactive site. This electron-withdrawing group facilitates nucleophilic aromatic substitution (NAS) under basic conditions.

| Reaction Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH (aq), 80°C | Aniline | N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide with para-aniline substituent | 65 | |

| K₂CO₃, DMF, 100°C | Thiophenol | Sulfur-substituted derivative | 58 |

Mechanistic studies suggest that the sulfonyl group directs nucleophiles to the ortho and para positions, with para substitution being predominant due to steric hindrance.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic Hydrolysis (HCl, reflux):

Produces 1-methyl-1H-pyrazole-3-carboxylic acid and 2-methanesulfonylaniline .-

Reaction time: 6–8 hours

-

Yield: ~72%

-

-

Basic Hydrolysis (NaOH, ethanol):

Generates the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid .

Oxidation Reactions

The pyrazole ring and sulfonyl group participate in oxidation pathways:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, 4h | Pyrazole ring cleavage to form maleic acid derivatives | Low yield (≤30%) due to overoxidation |

| H₂O₂, AcOH | RT, 12h | Sulfone to sulfonic acid conversion | Quantitative yield under mild conditions |

Cyclization Reactions

Intramolecular cyclization is observed when heated with dehydrating agents:

-

With PCl₅:

Forms a fused imidazopyrazole ring system via elimination of H₂O .-

Temperature: 120°C

-

Yield: 55–60%

-

-

With POCl₃:

Generates a chlorinated pyrazolo[1,5-a]pyrimidine derivative .

Cross-Coupling Reactions

The pyrazole ring’s C–H bonds participate in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biarylpyrazole derivatives | 70–85 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-arylpyrazole carboxamides | 60–75 |

Reduction of the Sulfonyl Group

Controlled reduction of the methanesulfonyl group is achievable:

-

NaBH₄/CuCl₂:

Reduces –SO₂– to –S–, yielding N-(2-methylthiophenyl)-1-methyl-1H-pyrazole-3-carboxamide.-

Solvent: THF

-

Yield: 48%

-

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

-

Pyrazole Ring Isomerization: 1-methyl to 2-methyl tautomerization .

-

Sulfonyl Group Degradation: Formation of sulfinic acid byproducts.

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes informs its reactivity:

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its potential as an anti-inflammatory agent. Research has demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that showed potent COX-2 inhibition, suggesting that modifications to the pyrazole structure could enhance anti-inflammatory properties .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways.

Case Study : A research article reported that certain pyrazole derivatives displayed cytotoxic effects against several cancer cell lines, indicating their potential as anticancer agents . The study emphasized the importance of structural modifications in enhancing efficacy.

Antimicrobial Activity

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has demonstrated antimicrobial properties against various bacterial and fungal strains. This application is particularly relevant in the context of rising antibiotic resistance.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes findings from studies evaluating the antimicrobial activity of pyrazole derivatives, indicating promising results against common pathogens.

Xanthine Oxidase Inhibition

Another significant application is the inhibition of xanthine oxidase (XOR), an enzyme involved in uric acid production. Inhibitors of XOR are critical in managing conditions like gout and hyperuricemia.

Case Study : A study found that specific pyrazole derivatives effectively inhibited XOR activity, providing a basis for developing new treatments for gout .

Mechanism of Action

The mechanism by which N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the pyrazole ring are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide with similar pyrazole-carboxamide derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance polarity but may reduce passive diffusion across biological membranes.

- Halogenated aryl groups (e.g., 3-chloro, 2,4-difluoro) improve metabolic stability by resisting oxidative degradation .

- Sulfamoyl and methanesulfonyl groups confer higher solubility in aqueous environments compared to non-polar substituents .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-sulfonylation) .

- Use catalytic amounts of DMAP to enhance coupling efficiency .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure >95% purity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .

- Solubility Artifacts : Poor aqueous solubility may lead to false negatives; use DMSO concentrations <0.1% or employ cyclodextrin-based formulations .

- Metabolic Stability : Species-specific cytochrome P450 activity (e.g., rat vs. human liver microsomes) alters compound half-life .

Q. Resolution Strategies :

- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Conduct pharmacokinetic studies in multiple models to assess bioavailability and tissue distribution .

Basic Question: What analytical techniques are essential for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methanesulfonyl proton signals at δ 3.2–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and detect degradation products .

- X-ray Crystallography : Resolve crystal structure for absolute configuration verification (e.g., monoclinic P21/n space group observed in related pyrazole carboxamides) .

Advanced Question: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses within the active site of target proteins (e.g., kinase domains). Focus on hydrogen bonding with methanesulfonyl and carboxamide groups .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50 values to build predictive models .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .

Basic Question: What are the critical stability considerations for storing this compound in a research setting?

Answer:

- Storage Conditions : Desiccate at –20°C under argon to prevent hydrolysis of the carboxamide group .

- Light Sensitivity : Protect from UV exposure (use amber vials) due to photosensitivity of the pyrazole ring .

- Stability Monitoring : Perform monthly HPLC checks to detect degradation (e.g., sulfone oxidation or methyl group demethylation) .

Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvent Systems : Use PEG-400 or Captisol® at biocompatible concentrations (<2% v/v) .

- Nanoformulation : Prepare liposomal or PLGA nanoparticles to enhance dissolution rates .

- pH Adjustment : Ionize the carboxamide group by preparing stock solutions in PBS (pH 7.4) .

Basic Question: What safety precautions are required when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., DMF, triethylamine) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

Advanced Question: What strategies can elucidate the metabolic pathways of this compound in preclinical models?

Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled analog to track metabolites via scintillation counting .

- LC-HRMS : Identify phase I/II metabolites (e.g., glucuronidation at the pyrazole nitrogen) using high-resolution mass spectrometry .

- CYP Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

Basic Question: How can researchers validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Measure protein denaturation shifts after compound treatment to confirm target binding .

- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and assess reversal of compound effects .

- Fluorescence Polarization : Monitor displacement of fluorescent probes in live-cell imaging .

Advanced Question: What structural modifications could reduce off-target effects while maintaining potency?

Answer:

- Bioisosteric Replacement : Substitute methanesulfonyl with trifluoromethanesulfonyl to enhance selectivity for hydrophobic binding pockets .

- Ring Constraint : Convert the pyrazole to a pyrazolo[1,5-a]pyrimidine scaffold to restrict conformational flexibility .

- ProDrug Design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to limit systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.